molecular formula C19H20N2O5 B2569222 4-[2-(2-Ethoxy-4-formylphenoxy)propanoylamino]benzamide CAS No. 1090928-00-9

4-[2-(2-Ethoxy-4-formylphenoxy)propanoylamino]benzamide

Cat. No.: B2569222
CAS No.: 1090928-00-9
M. Wt: 356.378
InChI Key: GWBDNYOJIQTHJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(2-Ethoxy-4-formylphenoxy)propanoylamino]benzamide is a benzamide derivative characterized by a central benzamide core substituted with a propanoylamino linker, an ethoxy group, and a formyl group on the phenoxy moiety. The ethoxy and formyl groups may confer specific electronic and steric properties, impacting solubility, bioavailability, and target binding .

Properties

IUPAC Name

4-[2-(2-ethoxy-4-formylphenoxy)propanoylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-3-25-17-10-13(11-22)4-9-16(17)26-12(2)19(24)21-15-7-5-14(6-8-15)18(20)23/h4-12H,3H2,1-2H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBDNYOJIQTHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Ethoxy-4-formylphenoxy)propanoylamino]benzamide typically involves a series of organic reactions. One common method includes the reaction of 2-ethoxy-4-formylphenol with propanoyl chloride to form an intermediate, which is then reacted with benzamide under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced equipment and techniques to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Ethoxy-4-formylphenoxy)propanoylamino]benzamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-[2-(2-Ethoxy-4-carboxyphenoxy)propanoylamino]benzamide.

    Reduction: 4-[2-(2-Ethoxy-4-hydroxyphenoxy)propanoylamino]benzamide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[2-(2-Ethoxy-4-formylphenoxy)propanoylamino]benzamide has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(2-Ethoxy-4-formylphenoxy)propanoylamino]benzamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The ethoxy and benzamide groups may also contribute to the compound’s overall activity by interacting with hydrophobic or aromatic regions of target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzamide Cores

2-[3-(3-Methylphenoxy)propanoylamino]benzamide (CAS 729583-09-9)
  • Structure: Differs by replacing the ethoxy and formyl groups with a 3-methylphenoxy substituent.
  • Key Data : Molecular formula C₁₇H₁₈N₂O₃; molar mass 298.34 g/mol.
  • The methylphenoxy group may enhance lipophilicity compared to the ethoxy-formyl combination in the target compound .
4-({2-[2-(sec-Butyl)phenoxy]acetyl}amino)benzamide
  • Structure: Features a sec-butylphenoxy-acetyl group instead of the ethoxy-formylphenoxy-propanoylamino chain.
  • Key Data : Molecular formula C₁₉H₂₂N₂O₃; molar mass 326.39 g/mol.
  • Implications: The bulky sec-butyl group may improve metabolic stability but reduce aqueous solubility. The acetyl linker (vs.
N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide (HPAPB)
  • Structure: Incorporates a hydroxamic acid group and p-tolyl substituent, unlike the ethoxy-formylphenoxy moiety.
  • Pharmacological Profile : Acts as a histone deacetylase (HDAC) inhibitor with IC₅₀ values of 100–200 μM against HepG2 and A549 cancer cells. Demonstrated lower toxicity (LD₅₀ = 1.29 g/kg in mice) compared to SAHA .
  • Implications: The hydroxamic acid group is critical for HDAC inhibition, a feature absent in the target compound. This highlights how minor structural changes can shift therapeutic mechanisms entirely.

Functional Group Modifications and Pharmacokinetics

Ethoxy vs. Methoxy Substituents
  • 4-[2-(3,4-Dimethoxyphenethylamino)-propoxy]-2-methoxybenzamide: Contains multiple methoxy groups, enhancing electron-donating effects and possibly improving CNS penetration. Crystal structure data (mean C–C bond length = 0.004 Å) suggest a rigid conformation, which may limit binding flexibility compared to the target compound’s ethoxy-formyl system .
Formyl Group Impact
  • The formyl group in the target compound introduces an aldehyde functionality, which may participate in Schiff base formation with lysine residues in target proteins.

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Therapeutic Area Key Findings/Data
Target Compound C₁₉H₂₀N₂O₅* 356.37 Ethoxy, formyl, propanoylamino Undetermined Hypothesized covalent binding
729583-09-9 C₁₇H₁₈N₂O₃ 298.34 3-Methylphenoxy Undetermined Higher lipophilicity
HPAPB C₂₂H₂₁N₃O₃ 375.42 Hydroxamic acid, p-tolyl Oncology (HDACi) IC₅₀ = 100–200 μM; LD₅₀ = 1.29 g/kg
4-({2-[2-(sec-butyl)phenoxy]acetyl}amino)benzamide C₁₉H₂₂N₂O₃ 326.39 sec-Butylphenoxy Undetermined Improved metabolic stability

*Estimated based on structural similarity.

Biological Activity

4-[2-(2-Ethoxy-4-formylphenoxy)propanoylamino]benzamide is a compound with a complex structure that includes an ethoxy group, a formyl group, and a benzamide moiety. This unique configuration endows it with significant potential in various biological applications, particularly in the fields of medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the reaction of 2-ethoxy-4-formylphenol with propanoyl chloride, followed by a coupling reaction with benzamide. The synthetic routes often require specific catalysts and solvents to optimize yield and purity.

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The ethoxy and benzamide groups may enhance the compound's affinity for hydrophobic or aromatic regions of target molecules, facilitating its biological effects.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance, derivatives exhibiting structural similarities have shown promising results against various cancer cell lines:

  • In vitro Studies : Compounds structurally related to this compound were evaluated for their cytotoxic effects on colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). Some derivatives demonstrated stronger inhibitory activity than doxorubicin, a standard chemotherapeutic agent .
  • Mechanistic Insights : Docking studies indicated that these compounds could inhibit key proteins involved in tumor growth, such as VEGFR2 and FGFR1, suggesting their potential as targeted anticancer therapies .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureAnticancer ActivityMechanism
4-[2-(4-Formylphenoxy)acetic acid]Similar backboneModerateNon-specific
4-[2-(2-Ethoxy-3-hydroxyphenoxy)propanoylamino]benzamideHydroxy substitutionHighProtein inhibition

This table illustrates that while similar compounds exhibit varying degrees of activity, the unique combination of functional groups in this compound may confer distinct therapeutic advantages.

Case Studies

  • Case Study on Cytotoxicity : In a study evaluating several phosphonate derivatives, compounds structurally related to this compound exhibited varying cytotoxicity levels against HCT-116 and HEP2 cell lines. The presence of electron-withdrawing or electron-donating groups significantly influenced their anticancer potency .
  • Mechanistic Study : Another study focused on the interaction of similar derivatives with FGFRs and VEGFRs demonstrated that certain modifications could enhance binding affinity and specificity towards these targets, highlighting the importance of structural optimization in drug design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.